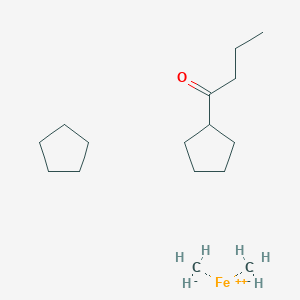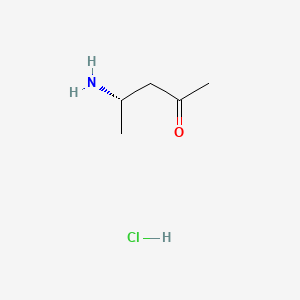
Carbanide;cyclopentane;1-cyclopentylbutan-1-one;iron(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanide;cyclopentane;1-cyclopentylbutan-1-one;iron(2+) is a complex organometallic compound that combines the properties of carbanides, cyclopentane, and iron(2+)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-1-butanone involves the reaction of cyclopentane with butanone under specific conditions. The process typically requires a catalyst to facilitate the reaction and achieve high yields . The preparation of iron(2+) complexes often involves the reduction of iron salts in the presence of ligands such as cyclopentadiene .
Industrial Production Methods
Industrial production of such compounds usually involves large-scale reactions in controlled environments. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Carbanide;cyclopentane;1-cyclopentylbutan-1-one;iron(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the oxidation state of the iron center.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different iron oxides, while reduction can produce iron(0) complexes .
Scientific Research Applications
Carbanide;cyclopentane;1-cyclopentylbutan-1-one;iron(2+) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems and enzyme mimetics.
Medicine: Explored for its potential therapeutic properties and drug delivery systems.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the interaction of the iron center with various molecular targets. The iron(2+) ion can participate in redox reactions, facilitating electron transfer processes. The cyclopentane and 1-cyclopentylbutan-1-one moieties can influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadienyliron(II) complexes: These compounds share similar structural features and reactivity patterns.
Ferrocene: Another iron-containing compound with notable stability and applications in various fields.
Cyclopentadienylmanganese tricarbonyl: Similar in structure but with manganese instead of iron, offering different reactivity and applications.
Uniqueness
This compound’s versatility and potential make it a valuable subject of study in various scientific and industrial fields.
Properties
Molecular Formula |
C16H32FeO |
|---|---|
Molecular Weight |
296.27 g/mol |
IUPAC Name |
carbanide;cyclopentane;1-cyclopentylbutan-1-one;iron(2+) |
InChI |
InChI=1S/C9H16O.C5H10.2CH3.Fe/c1-2-5-9(10)8-6-3-4-7-8;1-2-4-5-3-1;;;/h8H,2-7H2,1H3;1-5H2;2*1H3;/q;;2*-1;+2 |
InChI Key |
WXVNXZWKZPIQPV-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].CCCC(=O)C1CCCC1.C1CCCC1.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,3S,4R,5R)-2-tert-butyl 3-ethyl 5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14029324.png)
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridine-4-carbonitrile](/img/structure/B14029327.png)
![Exo-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B14029332.png)



![(1S,4S)-2-tert-Butyl 1-methyl 2-azabicyclo[2.2.1]heptane-1,2-dicarboxylate](/img/structure/B14029369.png)

![2-Bromo-3-chloro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14029386.png)
![tert-Butyldiphenyl(((4aR,8R,8aR)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)silane](/img/structure/B14029389.png)



